molecular formula C12H18N4S B11469709 5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-(pentan-2-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11469709
M. Wt: 250.37 g/mol
InChI Key: GZQAZWWWYFTHHI-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This method is regioselective and allows for the efficient production of the target compound under mild conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microwave irradiation to facilitate the reaction. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes in cancer cells . It also interacts with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHYL-2-(PENTAN-2-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-2-ylsulfanyl group enhances its lipophilicity and ability to interact with biological membranes .

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

5,7-dimethyl-2-pentan-2-ylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H18N4S/c1-5-6-10(4)17-12-14-11-13-8(2)7-9(3)16(11)15-12/h7,10H,5-6H2,1-4H3

InChI Key

GZQAZWWWYFTHHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)SC1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

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